molecular formula C20H20F6N2O2 B3630892 7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE

7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE

Cat. No.: B3630892
M. Wt: 434.4 g/mol
InChI Key: QGZFCOIPBRNIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the quinazoline family, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of trifluoromethyl groups and a phenylethyl substituent adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE can be achieved through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes and thiourea in the presence of a zinc ferrite nanocatalyst. This reaction proceeds under reflux conditions, leading to the formation of the desired quinazoline derivative .

Industrial Production Methods

For large-scale production, the use of eco-friendly and economically viable catalysts, such as zinc ferrite nanocatalysts, is preferred. These catalysts not only enhance the yield but also reduce reaction times, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural features and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE lies in its combination of trifluoromethyl groups and a phenylethyl substituent, which imparts distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7,7-dimethyl-1-(2-phenylethyl)-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F6N2O2/c1-17(2)10-13-15(14(29)11-17)18(19(21,22)23,20(24,25)26)27-16(30)28(13)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZFCOIPBRNIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(NC(=O)N2CCC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Reactant of Route 2
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Reactant of Route 3
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Reactant of Route 4
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Reactant of Route 5
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Reactant of Route 6
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.